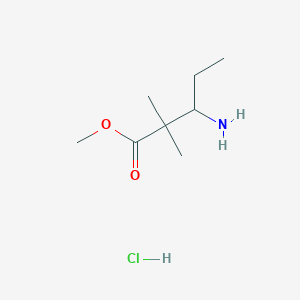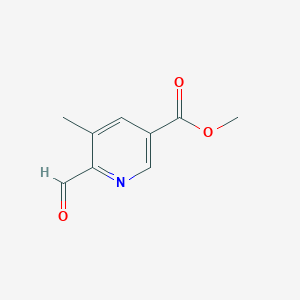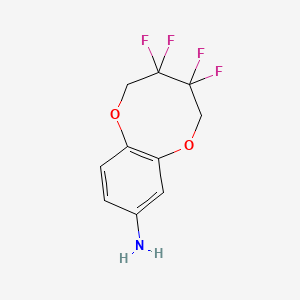
2-(5-Pyrimidinyl)-2-propylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Isocyanatopropan-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an isocyanate group attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine typically involves the reaction of 5-(2-hydroxypropan-2-yl)pyrimidine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is usually maintained at a low to moderate range to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 5-(2-isocyanatopropan-2-yl)pyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of automated systems also minimizes the risk of exposure to hazardous chemicals, enhancing safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Isocyanatopropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Wissenschaftliche Forschungsanwendungen
5-(2-Isocyanatopropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2-isocyanatopropan-2-yl)pyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable urea or carbamate linkages, which can be exploited in the design of biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the isocyanate group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyrimidine: A precursor in the synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Aminopropan-2-yl)pyrimidine: Formed from the hydrolysis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Carbamoylpropan-2-yl)pyrimidine: Formed from the reaction with amines.
Uniqueness
5-(2-Isocyanatopropan-2-yl)pyrimidine is unique due to its isocyanate functional group, which imparts high reactivity and versatility in organic synthesis
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
5-(2-isocyanatopropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-8(2,11-6-12)7-3-9-5-10-4-7/h3-5H,1-2H3 |
InChI-Schlüssel |
SWCPDZUJMKCHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=CN=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)


![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)



![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

